molecular formula C11H18NO4- B14913905 (3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate

(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate

Cat. No.: B14913905
M. Wt: 228.26 g/mol
InChI Key: NXILIHONWRXHFA-MRVPVSSYSA-M
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Description

(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a carboxylate group and a tert-butyl ester. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate typically involves the esterification of the corresponding piperidine-3-carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding piperidine-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine-3-carboxylic acid, while reduction may produce piperidine-3-methanol.

Scientific Research Applications

(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is a key intermediate in the development of drugs targeting neurological disorders and pain management.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-3-carboxylic acid: A precursor in the synthesis of (3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate.

    Piperidine-3-methanol: A reduction product of the compound.

    N-substituted piperidine derivatives: Compounds with similar structural features but different functional groups.

Uniqueness

This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in the synthesis of pharmaceuticals and other specialized applications.

Properties

Molecular Formula

C11H18NO4-

Molecular Weight

228.26 g/mol

IUPAC Name

(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/p-1/t8-/m1/s1

InChI Key

NXILIHONWRXHFA-MRVPVSSYSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)[O-]

Origin of Product

United States

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